molecular formula C20H30N2O3 B5538904 N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide

N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide

Cat. No. B5538904
M. Wt: 346.5 g/mol
InChI Key: RIEVSASESFDFMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar piperidine derivatives involves multi-step reactions, starting from basic piperidine structures and incorporating various functional groups through reactions such as acetylation, chloroacetylation, and benzylation. The process may involve the use of reagents like chloracetyl chloride, benzoyl chloride, and sodium hydride in solvents such as N,N-Dimethylformamide (DMF) under controlled conditions to achieve the desired substitutions and modifications on the piperidine ring (H. Sugimoto et al., 1990; H. Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide and similar compounds is characterized by the presence of a piperidine ring, which is a common structural motif in medicinal chemistry due to its versatility and pharmacological properties. The specific functional groups attached to the piperidine ring, such as the benzoyl and acetamide groups, play a crucial role in determining the compound's reactivity and interaction with biological targets (A. Camerman et al., 2005).

Chemical Reactions and Properties

N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide can undergo various chemical reactions, including acyl-exchange reactions with amines to form N-substituted amides, which are significant in the synthesis of pharmacologically active compounds. These reactions are facilitated by the presence of reactive functional groups that allow for the introduction of new pharmacophores or modification of existing ones to enhance biological activity (H. Tani et al., 1964).

Physical Properties Analysis

The physical properties of N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence of hydrophobic and hydrophilic functional groups can affect the compound's solubility in different solvents, which is crucial for its formulation and delivery in a pharmacological context. The crystalline structure, determined through techniques like X-ray crystallography, provides insights into the compound's stability and reactivity (D. Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties of N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide, such as reactivity with nucleophiles and electrophiles, acidity/basicity of functional groups, and stability under various conditions, are critical for its potential as a pharmacological agent. Understanding these properties helps in predicting the compound's behavior in biological systems and its interactions with enzymes, receptors, and other biomolecules (B. E. Ivanov et al., 1968).

Scientific Research Applications

  • Pharmaceutical Compositions and Therapeutics : A study details the use of a similar compound in pharmaceutical compositions and therapeutics, highlighting its potential in medicinal chemistry (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

  • Synthesis of N-Substituted Amides : Research on the acyl-exchange reactions of N-acyl lactams with amines, including piperidine derivatives, offers insights into synthetic pathways for creating compounds like the one (H. Tani, N. Oguni, & T. Araki, 1964).

  • Anti-Acetylcholinesterase Activity : A study on piperidine derivatives, including N-benzoylaminoethyl derivatives, highlights their potential anti-acetylcholinesterase activity, which is significant in the context of neurodegenerative diseases like Alzheimer's (H. Sugimoto et al., 1990).

  • DNA and Protein Binding Studies : Research on paracetamol derivatives, similar in structure to the compound , explores their DNA-binding interactions and protein-binding interactions, indicating potential applications in biochemistry and molecular biology (N. Raj, 2020).

  • Novel Anxiolytics : A study on diarylacetylene piperidinyl amides, including similar compounds, demonstrates potential anxiolytic properties, suggesting applications in the treatment of anxiety disorders (C. P. Kordik et al., 2006).

properties

IUPAC Name

N-[[1-[3-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-4-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-15(23)21-14-17-8-11-22(12-9-17)19(24)18-6-4-5-16(13-18)7-10-20(2,3)25/h4-6,13,17,25H,7-12,14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEVSASESFDFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN(CC1)C(=O)C2=CC=CC(=C2)CCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide

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